Tert-butyl (piperidin-4-yloxy)-acetate Tert-butyl (piperidin-4-yloxy)-acetate
Brand Name: Vulcanchem
CAS No.: 144412-03-3
VCID: VC13437025
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)COC1CCNCC1
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Tert-butyl (piperidin-4-yloxy)-acetate

CAS No.: 144412-03-3

Cat. No.: VC13437025

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (piperidin-4-yloxy)-acetate - 144412-03-3

Specification

CAS No. 144412-03-3
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 2-piperidin-4-yloxyacetate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-14-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3
Standard InChI Key PCOKVBQRZCEGTJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COC1CCNCC1
Canonical SMILES CC(C)(C)OC(=O)COC1CCNCC1

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of tert-butyl (piperidin-4-yloxy)-acetate comprises three key components:

  • Tert-butyl group: A bulky substituent that enhances steric hindrance and stability.

  • Acetate moiety: An ester functional group that influences solubility and metabolic stability.

  • Piperidine ring: A six-membered nitrogen-containing heterocycle critical for interactions with biological targets .

Key Physicochemical Parameters:

PropertyValueSource
Molecular Weight215.29 g/mol
Exact Mass215.152 g/mol
Polar Surface Area47.56 Ų
LogP (Partition Coefficient)1.4255
Storage Conditions2–8°C

The compound’s moderate lipophilicity (LogP ~1.4) suggests balanced membrane permeability, making it suitable for pharmacokinetic optimization in drug design . Its polar surface area aligns with bioavailability criteria for central nervous system (CNS)-targeting agents .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of tert-butyl (piperidin-4-yloxy)-acetate typically involves multi-step organic reactions, as illustrated in analogous piperidine derivatives :

  • Acylation: Piperidin-4-ol reacts with tert-butyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the ether linkage.

  • Purification: Column chromatography or recrystallization isolates the product .

Representative Reaction:

Piperidin-4-ol+tert-Butyl chloroacetateBaseTert-butyl (piperidin-4-yloxy)-acetate\text{Piperidin-4-ol} + \text{tert-Butyl chloroacetate} \xrightarrow{\text{Base}} \text{Tert-butyl (piperidin-4-yloxy)-acetate}

Yield Optimization

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .

  • Temperature Control: Reactions conducted at 50–60°C minimize side products .

  • Catalysis: Triethylamine or pyridine enhances nucleophilic substitution rates.

Reported yields for similar syntheses range from 45% to 85%, depending on purification methods .

Applications in Medicinal Chemistry

Intermediate in Antiviral Drug Development

Tert-butyl (piperidin-4-yloxy)-acetate serves as a precursor for piperidine-based antiviral agents. For example, 11e (tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate), a derivative with structural similarities, exhibits potent anti-influenza activity (EC50=0.05μM\text{EC}_{50} = 0.05\,\mu\text{M}) by inhibiting viral replication at early stages . The tert-butyl carbamate group in such derivatives enhances target binding through hydrophobic interactions .

Analgesic and Neuropathic Pain Management

Piperidine derivatives are prominent in pain therapeutics. In a study by Gunaratna et al., 1,4-disubstituted piperidines demonstrated 80% efficacy in reducing mechanical allodynia in rodent models . The acetate moiety in tert-butyl (piperidin-4-yloxy)-acetate may modulate T-type calcium channels, a mechanism critical for neuropathic pain relief .

PROTAC Development

The compound’s rigid piperidine scaffold is valuable in proteolysis-targeting chimera (PROTAC) design. For instance, ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline, a related structure, acts as a linker to optimize ternary complex formation in targeted protein degradation .

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